molecular formula C24H26N2O7 B12089657 [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]-

[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]-

Cat. No.: B12089657
M. Wt: 454.5 g/mol
InChI Key: XKYMEDSRZSGBCL-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its biphenyl structure, which consists of two benzene rings connected by a single bond, and its functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]- involves multiple steps, typically starting with the formation of the biphenyl core This can be achieved through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced biphenyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its biphenyl structure and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the pyrrolidinyl carbonyl amino group is particularly interesting for drug design and development.

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic applications. Research is ongoing to investigate their efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]- involves its interaction with specific molecular targets and pathways. The biphenyl structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The pyrrolidinyl carbonyl amino group can form hydrogen bonds and other interactions with biological molecules, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]- stands out due to its unique combination of functional groups and biphenyl structure. This combination provides a distinct set of chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C24H26N2O7

Molecular Weight

454.5 g/mol

IUPAC Name

4-(4-carboxyphenyl)-3-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]benzoic acid

InChI

InChI=1S/C24H26N2O7/c1-24(2,3)33-23(32)26-12-4-5-19(26)20(27)25-18-13-16(22(30)31)10-11-17(18)14-6-8-15(9-7-14)21(28)29/h6-11,13,19H,4-5,12H2,1-3H3,(H,25,27)(H,28,29)(H,30,31)/t19-/m0/s1

InChI Key

XKYMEDSRZSGBCL-IBGZPJMESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NC2=C(C=CC(=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=C(C=CC(=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.